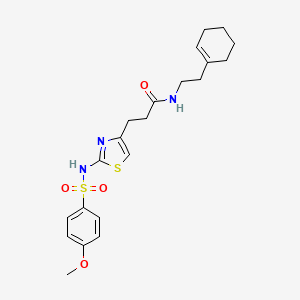

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c1-28-18-8-10-19(11-9-18)30(26,27)24-21-23-17(15-29-21)7-12-20(25)22-14-13-16-5-3-2-4-6-16/h5,8-11,15H,2-4,6-7,12-14H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXPUAJFPPLRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C18H25N3O3S

- Molecular Weight : 357.47 g/mol

- CAS Number : Not specified in the search results but can be derived from its structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The thiazole moiety is known for its ability to modulate biological pathways, potentially influencing inflammation, cell proliferation, and apoptosis.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. The sulfonamide group may enhance this activity by interfering with bacterial folic acid synthesis.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Some derivatives of thiazole compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is required to evaluate the specific efficacy of this compound against different cancer types.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine levels | |

| Anticancer | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study conducted on similar thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis, which could be a potential pathway for this compound as well.

Case Study 2: Anti-inflammatory Potential

Research highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in vitro, indicating its potential use in inflammatory diseases. This effect was observed in human peripheral blood mononuclear cells treated with the compound.

Case Study 3: Anticancer Activity

In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound could induce cell cycle arrest and apoptosis. Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting that the compound effectively triggers apoptotic pathways.

Q & A

Q. Key conditions :

- Solvents: Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .

- Temperature: Controlled reflux (60–80°C) minimizes side reactions .

- Catalysts: Triethylamine or DMAP improves sulfonamide coupling yields .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm structural integrity (e.g., thiazole protons at δ 7.2–7.5 ppm, sulfonamide NH at δ 10–11 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z ≈ 500–550) and fragmentation patterns .

- IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How do structural modifications in analogous compounds influence biological activity?

Answer:

- Cyclohexenyl vs. alkyl groups : Cyclohexenyl enhances lipophilicity, improving membrane permeability compared to ethyl substituents .

- Sulfonamide substituents : Electron-withdrawing groups (e.g., Cl) increase enzyme inhibitory activity, while methoxy groups enhance solubility .

Q. Methodologies :

- In vitro assays : Enzyme inhibition (IC50) and cytotoxicity (MTT) studies compare activity across analogs .

- Molecular docking : Predict binding affinities to targets (e.g., COX-2, kinases) using AutoDock Vina .

Advanced: What computational strategies predict target interactions and optimize lead structures?

Answer:

- Molecular docking : Identify binding modes with proteins (e.g., PDB ID 1CX2) and prioritize derivatives with favorable ΔG values .

- QSAR models : Correlate substituent electronegativity or logP with bioactivity using partial least squares regression .

- DFT calculations : Optimize geometry and predict reactivity (e.g., Fukui indices for nucleophilic sites) .

Advanced: How to address discrepancies between in vitro and in vivo activity data?

Answer:

- Pharmacokinetic (PK) profiling : Measure bioavailability and metabolic stability using LC-MS/MS .

- Dosage optimization : Adjust dosing regimens based on plasma half-life (e.g., t1/2 < 2 hours may require sustained-release formulations) .

- Metabolite identification : Use hepatic microsome assays to detect inactive/degraded products .

Basic: What solvents and catalysts are optimal for synthesis?

Answer:

- Solvents : DMF for amide coupling (high polarity), acetonitrile for SN2 reactions (low nucleophilicity) .

- Catalysts : HBTU for carbodiimide-mediated couplings; triethylamine for acid scavenging .

Advanced: What in vitro platforms mitigate false positives in bioactivity screening?

Answer:

- Antimicrobial assays : Broth microdilution with resazurin viability staining; include polymyxin B as a control for membrane disruption .

- Anticancer assays : Combine MTT with Annexin V/PI staining to differentiate apoptosis from necrosis .

Basic: What degradation pathways are observed in stability studies?

Answer:

- Hydrolysis : Sulfonamide cleavage under acidic/basic conditions .

- Oxidation : Thiazole ring degradation in the presence of light/O2 .

- Monitoring : Accelerated stability testing (40°C/75% RH) with HPLC tracking .

Advanced: How does the 4-methoxyphenylsulfonamido group impact reactivity?

Answer:

- Electron-donating methoxy group : Stabilizes the sulfonamide via resonance, reducing electrophilicity at sulfur and directing substitutions to the para position .

- Hammett studies : σ⁻ values correlate with reaction rates in nucleophilic aromatic substitutions .

Advanced: How to resolve ambiguous structural assignments (e.g., regioisomerism)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.